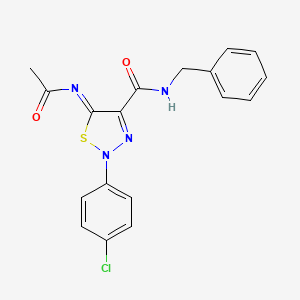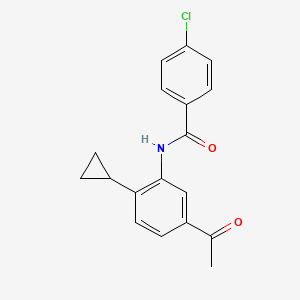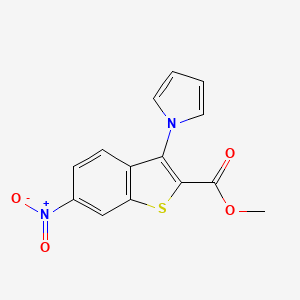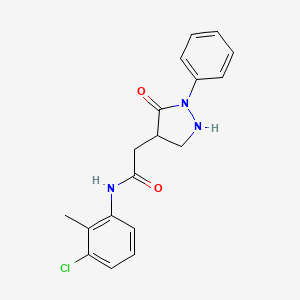
(5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a complex organic molecule featuring a thiadiazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the thiadiazole ring.
Introduction of the Acetylimino Group: This step involves the reaction of the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
N-Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a suitable base.
Attachment of the 4-Chlorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new medications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity. The acetylimino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzyl and 4-chlorophenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes.
相似化合物的比较
Similar Compounds
(5Z)-5-(acetylimino)-N-phenyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
(5Z)-5-(acetylimino)-N-benzyl-2-(4-fluorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its biological activity, while the benzyl group improves its solubility and membrane permeability.
属性
分子式 |
C18H15ClN4O2S |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
5-acetylimino-N-benzyl-2-(4-chlorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2S/c1-12(24)21-18-16(17(25)20-11-13-5-3-2-4-6-13)22-23(26-18)15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,25) |
InChI 键 |
UNRKMZRNIKTCPN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N=C1C(=NN(S1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046632.png)

![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)


![dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate](/img/structure/B11046685.png)
![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11046691.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11046698.png)
![9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)